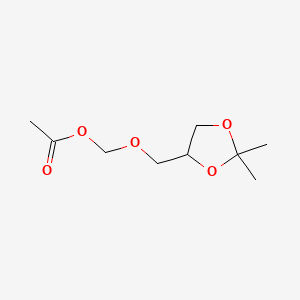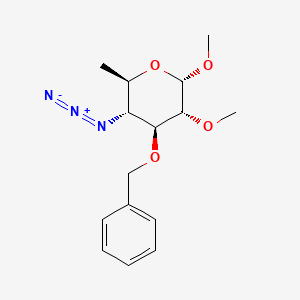
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-a-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside is a synthetic compound used in various fields of scientific research It is a derivative of glucopyranoside, characterized by the presence of an azido group at the 4th position, a methyl group at the 2nd position, and a benzyl group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of hydroxyl groups on a glucopyranoside derivative, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium azide. The benzyl group is introduced through benzylation reactions, and the methyl group is added via methylation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the synthesis .
化学反应分析
Types of Reactions
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The azido group can be reduced to an amino group using hydrogenation or other reducing agents.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dichloromethane, and other nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Oxidation: Various oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: Formed through the reduction of the azido group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various biochemical and medicinal applications. The compound can also interact with biological molecules through its glucopyranoside moiety, potentially affecting carbohydrate-binding proteins and enzymes .
相似化合物的比较
Similar Compounds
Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside: Similar structure but with an additional benzyl group.
Methyl 4-Azido-4,6-dideoxy-α-L-mannopyranoside: Similar azido group but different stereochemistry.
Methyl 2,3-diazido-4,6-O-benzylidene-2,3-dideoxy-α-D-mannopyranoside: Contains two azido groups and a benzylidene protecting group.
Uniqueness
Its combination of azido, methyl, and benzyl groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
属性
分子式 |
C15H21N3O4 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-5-azido-2,3-dimethoxy-6-methyl-4-phenylmethoxyoxane |
InChI |
InChI=1S/C15H21N3O4/c1-10-12(17-18-16)13(14(19-2)15(20-3)22-10)21-9-11-7-5-4-6-8-11/h4-8,10,12-15H,9H2,1-3H3/t10-,12-,13+,14-,15+/m1/s1 |
InChI 键 |
NYGOWLVAGJFTAB-LFHLZQBKSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] |
规范 SMILES |
CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


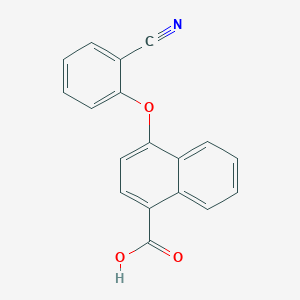
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
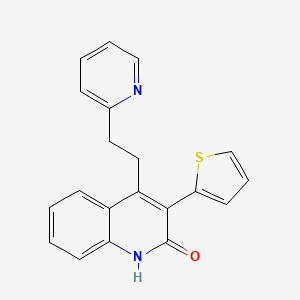
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
urea](/img/structure/B13850726.png)
![sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol](/img/structure/B13850734.png)
![1,6,7,8,9,10-Hexahydro-6,10-methano-2H-pyrazino[2,3-h][3]benzazepin-2-one](/img/structure/B13850749.png)

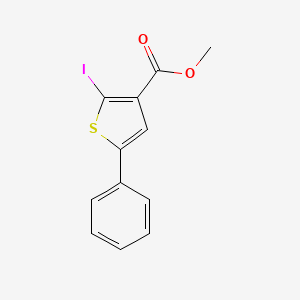
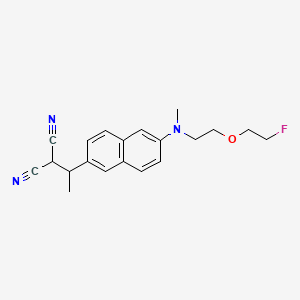
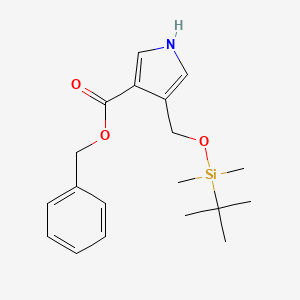

![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
